molecular formula C21H21FN2O3 B12158900 N-[(1Z)-1-(2-fluorophenyl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide

N-[(1Z)-1-(2-fluorophenyl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide

Cat. No.: B12158900
M. Wt: 368.4 g/mol
InChI Key: VGQSDAPSMIOESJ-RGEXLXHISA-N
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Description

N-[(1Z)-1-(2-fluorophenyl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide is an organic compound belonging to the class of cinnamic acids and derivatives This compound is characterized by its complex structure, which includes a fluorophenyl group, a morpholine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-1-(2-fluorophenyl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the enone intermediate: This involves the reaction of 2-fluorobenzaldehyde with acetylacetone under basic conditions to form the enone intermediate.

    Addition of morpholine: The enone intermediate is then reacted with morpholine in the presence of a suitable catalyst to form the morpholinyl enone.

    Coupling with 4-methylbenzoyl chloride: The final step involves the coupling of the morpholinyl enone with 4-methylbenzoyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-1-(2-fluorophenyl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the enone moiety to an alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(1Z)-1-(2-fluorophenyl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1Z)-1-(2-fluorophenyl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1Z)-1-(2-fluorophenyl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
  • 3-({4-[(1E)-3-morpholin-4-yl-3-oxoprop-1-en-1-yl]-2,3-bis(trifluoromethyl)phenyl}sulfanyl)aniline

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, while the morpholine ring contributes to its solubility and bioavailability.

Properties

Molecular Formula

C21H21FN2O3

Molecular Weight

368.4 g/mol

IUPAC Name

N-[(Z)-1-(2-fluorophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]-4-methylbenzamide

InChI

InChI=1S/C21H21FN2O3/c1-15-6-8-16(9-7-15)20(25)23-19(14-17-4-2-3-5-18(17)22)21(26)24-10-12-27-13-11-24/h2-9,14H,10-13H2,1H3,(H,23,25)/b19-14-

InChI Key

VGQSDAPSMIOESJ-RGEXLXHISA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2F)/C(=O)N3CCOCC3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2F)C(=O)N3CCOCC3

Origin of Product

United States

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